2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide
CAS No.: 438231-19-7
Cat. No.: VC5751794
Molecular Formula: C14H15ClN2OS
Molecular Weight: 294.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438231-19-7 |
|---|---|
| Molecular Formula | C14H15ClN2OS |
| Molecular Weight | 294.8 |
| IUPAC Name | 2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide |
| Standard InChI | InChI=1S/C14H15ClN2OS/c1-3-11-8(2)19-13(16)12(11)14(18)17-10-6-4-9(15)5-7-10/h4-7H,3,16H2,1-2H3,(H,17,18) |
| Standard InChI Key | RAZHNIKTUDLGCG-UHFFFAOYSA-N |
| SMILES | CCC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)Cl)N)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide belongs to the thiophene carboxamide family, characterized by a central thiophene ring substituted with amino, alkyl, and aryl groups. The compound’s IUPAC name specifies:
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2-amino: An amino group at position 2 of the thiophene ring.
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N-(4-chlorophenyl): A 4-chlorophenyl group attached to the carboxamide nitrogen.
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4-ethyl and 5-methyl: Ethyl and methyl substituents at positions 4 and 5, respectively .
Table 1: Key Physicochemical Properties of Structural Analogs
The 4-chlorophenyl variant likely exhibits increased lipophilicity compared to non-halogenated analogs due to the electron-withdrawing chlorine atom .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis protocol exists for the 4-chlorophenyl derivative, related compounds are typically synthesized via:
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Gewald Reaction: A two-step process involving ketones, sulfur, and cyanoacetates to form 2-aminothiophenes .
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Amidation: Coupling of thiophene-3-carboxylic acid derivatives with substituted anilines using carbodiimide reagents .
For example, 2-amino-N-(3-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide (CAS 350996-89-3) is synthesized by reacting ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate with 3-chloroaniline under reflux conditions .
Stability and Degradation
Thiophene carboxamides generally exhibit:
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Photolytic Sensitivity: Susceptibility to UV-induced ring opening .
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Hydrolytic Resistance: Stable in aqueous solutions at pH 4–9 due to the amide bond’s resonance stabilization .
| Compound | S. aureus IC₅₀ (mg/mL) | E. coli IC₅₀ (mg/mL) |
|---|---|---|
| 6 | 39.72 ± 2.98 | 52.14 ± 3.91 |
| 8 | 42.57 ± 3.19 | 48.93 ± 3.67 |
The 4-chloro substitution may enhance membrane penetration via increased lipophilicity, potentially lowering IC₅₀ values compared to non-halogenated analogs .
Table 3: Cytotoxic Activity Against MCF-7 Breast Cancer Cells
| Compound | IC₅₀ (μM) |
|---|---|
| 4 | 14.53 ± 0.54 |
| 6 | 11.17 ± 0.42 |
| 7 | 16.76 ± 0.63 |
Density functional theory (DFT) calculations suggest that low LUMO energies (-1.92 eV to -2.15 eV) in these compounds facilitate electron-deficient interactions with biological targets like DNA topoisomerases .
| Hazard Category | GHS Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Damage | Category 2A |
| Respiratory Toxicity | Category 3 |
Key hazards include:
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Ocular Contact: Corneal opacity and persistent conjunctivitis .
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Inhalation Risks: Pulmonary edema at >5 mg/m³ concentrations .
Protective Measures
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